4-Benzyl-2-(1H-pyrazol-4-yl)morpholine
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Overview
Description
4-Benzyl-2-(1H-pyrazol-4-yl)morpholine is an organic compound with the molecular formula C14H17N3O It features a morpholine ring substituted with a benzyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine typically involves the reaction of benzylamine with 4-chloropyrazole in the presence of a base, followed by cyclization with ethylene oxide to form the morpholine ring. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: 60-80°C
Catalyst: Potassium carbonate or sodium hydroxide
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-Benzyl-2-(1H-pyrazol-4-yl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 4-Benzyl-2-(1H-pyrazol-4-yl)pyridine
- 4-Benzyl-2-(1H-pyrazol-4-yl)benzimidazole
Comparison: 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine is unique due to its morpholine ring, which imparts different chemical and biological properties compared to its analogs. The presence of the morpholine ring can influence the compound’s solubility, stability, and reactivity, making it a valuable scaffold in medicinal chemistry and material science.
Properties
IUPAC Name |
4-benzyl-2-(1H-pyrazol-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)10-17-6-7-18-14(11-17)13-8-15-16-9-13/h1-5,8-9,14H,6-7,10-11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQDWWUEVVTYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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